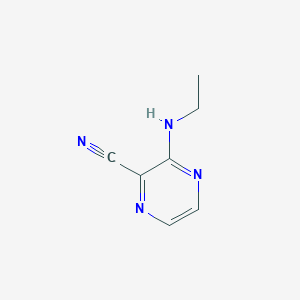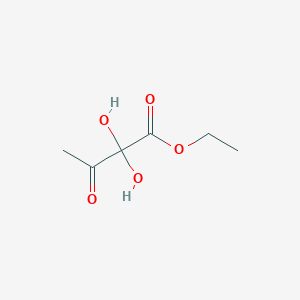
(R)-4-Methoxy-3-methyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-Methoxy-3-methyl-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a methoxy group, a methyl group, and a ketone group attached to a butanoic acid backbone. The ® configuration indicates the specific spatial arrangement of these groups around the chiral center, following the Cahn-Ingold-Prelog priority rules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methoxy-3-methyl-4-oxobutanoic acid can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the correct ® configuration. For example, starting from a suitable precursor, such as a chiral alcohol, the compound can be synthesized through a series of reactions including oxidation, esterification, and hydrolysis.
Industrial Production Methods
Industrial production of ®-4-Methoxy-3-methyl-4-oxobutanoic acid typically involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of chiral catalysts or enzymes to achieve the desired enantiomeric excess. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-Methoxy-3-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-methylbutanoic acid.
Reduction: Formation of ®-4-methoxy-3-methylbutanol.
Substitution: Formation of various substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-Methoxy-3-methyl-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-4-Methoxy-3-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Methoxy-3-methyl-4-oxobutanoic acid: The enantiomer of the ® form, with different spatial arrangement.
4-Methoxy-3-methylbutanoic acid: Lacks the ketone group.
3-Methyl-4-oxobutanoic acid: Lacks the methoxy group.
Uniqueness
®-4-Methoxy-3-methyl-4-oxobutanoic acid is unique due to its specific ® configuration, which imparts distinct chemical and biological properties. This enantiomer may exhibit different reactivity and interactions compared to its (S) counterpart, making it valuable in enantioselective synthesis and research applications.
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(3R)-4-methoxy-3-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(3-5(7)8)6(9)10-2/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
QEZMQNIFDRNSJZ-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)C(=O)OC |
Kanonische SMILES |
CC(CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)





![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)

![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
